N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-phenylethyl)ethanediamide
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a phenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(20-11-10-14-6-2-1-3-7-14)19(23)21-12-15-13-24-16-8-4-5-9-17(16)25-15/h1-9,15H,10-13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGJITKHJJXSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Ethanediamide Moiety: The next step involves the reaction of the benzodioxin intermediate with ethanediamide. This can be facilitated by using coupling agents such as carbodiimides in the presence of a base.
Introduction of the Phenylethyl Group: The final step is the alkylation of the intermediate with a phenylethyl halide. This step typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the intermediate, allowing for nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating mixtures under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxin ring may facilitate binding to these targets, while the phenylethyl group could enhance the compound’s lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide: shares similarities with other benzodioxin derivatives and phenylethylamines.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxin-2-carboxylic acid.
Phenylethylamines: Compounds such as phenylethylamine and its derivatives.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds in its class.
This detailed overview provides a comprehensive understanding of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
